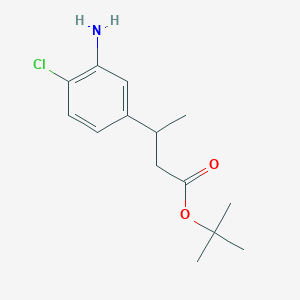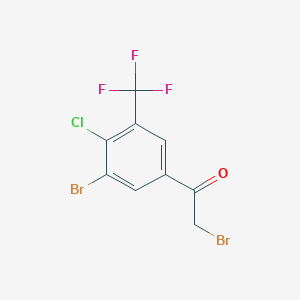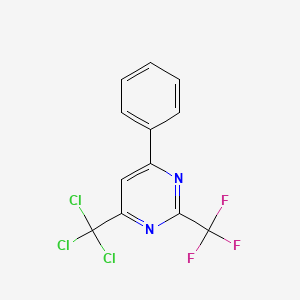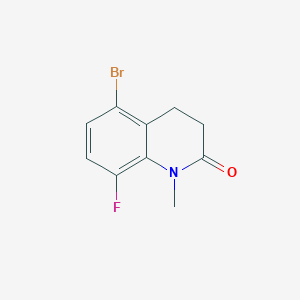
5-Bromo-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique bromine and fluorine substitutions, may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Starting Material: The synthesis often begins with a substituted aniline derivative.
Cyclization: The aniline derivative undergoes cyclization with appropriate reagents to form the quinoline core.
Halogenation: Introduction of bromine and fluorine atoms can be achieved through halogenation reactions using reagents like N-bromosuccinimide (NBS) and Selectfluor.
Methylation: Methylation of the quinoline nitrogen can be performed using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification: Techniques like recrystallization, chromatography, and distillation are used to purify the final product.
化学反応の分析
Types of Reactions
5-Bromo-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
作用機序
The mechanism of action of 5-Bromo-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The molecular targets and pathways involved can be studied using techniques like molecular docking, enzyme assays, and cell-based assays.
類似化合物との比較
Similar Compounds
5-Bromo-8-chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one: Similar structure with chlorine instead of fluorine.
5-Bromo-8-fluoro-1-ethyl-3,4-dihydroquinolin-2(1H)-one: Similar structure with an ethyl group instead of a methyl group.
5-Bromo-8-fluoro-1-methylquinolin-2(1H)-one: Similar structure without the dihydro modification.
Uniqueness
The unique combination of bromine and fluorine substitutions in 5-Bromo-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one may confer distinct chemical and biological properties compared to its analogs. These differences can be explored through comparative studies to understand their impact on reactivity, stability, and biological activity.
特性
分子式 |
C10H9BrFNO |
|---|---|
分子量 |
258.09 g/mol |
IUPAC名 |
5-bromo-8-fluoro-1-methyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C10H9BrFNO/c1-13-9(14)5-2-6-7(11)3-4-8(12)10(6)13/h3-4H,2,5H2,1H3 |
InChIキー |
IFCFMENELOHGHO-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CCC2=C(C=CC(=C21)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


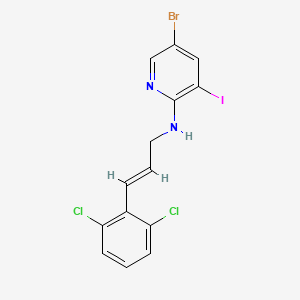

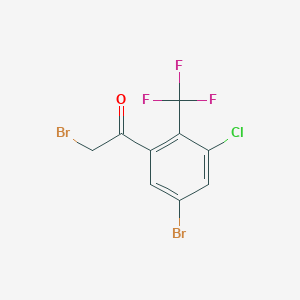

![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722189.png)
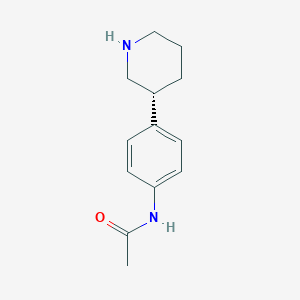
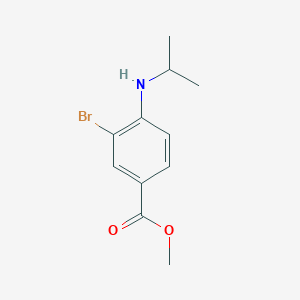
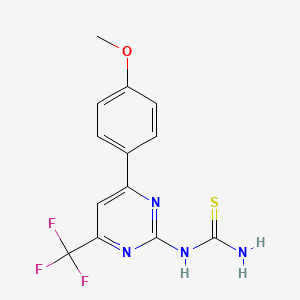
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B13722212.png)

